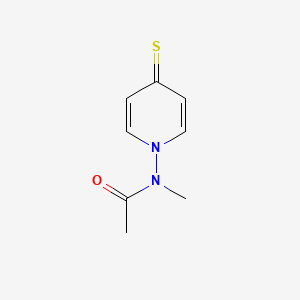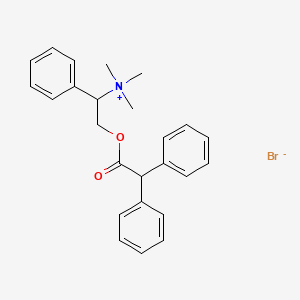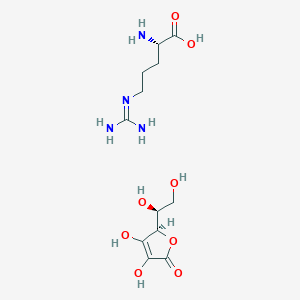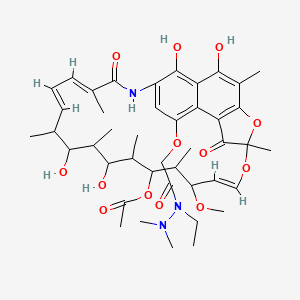
Rifamycin B dimethylethylhydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rifamycin B dimethylethylhydrazide is a derivative of rifamycin B, which belongs to the rifamycin class of antibiotics. Rifamycins are known for their potent antibacterial activity, particularly against mycobacteria, making them crucial in the treatment of diseases such as tuberculosis and leprosy . This compound is synthesized to enhance the pharmacological properties of rifamycin B, aiming to improve its efficacy and reduce resistance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rifamycin B dimethylethylhydrazide typically involves the modification of rifamycin B through a series of chemical reactions. One common method starts with rifamycin B, which is reacted with dimethylethylhydrazine under controlled conditions to form the desired compound. The reaction conditions often include specific solvents, temperatures, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using the bacterium Amycolatopsis rifamycinica. The fermentation broth is then subjected to extraction and purification processes to isolate rifamycin B, which is subsequently modified to produce this compound . Continuous flow synthesis methods have also been explored to improve efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Rifamycin B dimethylethylhydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its antibacterial properties.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its stability and activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of rifamycin derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like dimethylethylhydrazine. The reactions are typically carried out under controlled temperatures and pH to ensure optimal conditions for the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific modifications being made. For instance, oxidation of this compound can lead to the formation of various oxidized derivatives, each with distinct pharmacological properties .
Scientific Research Applications
Rifamycin B dimethylethylhydrazide has a wide range of scientific research applications:
Mechanism of Action
Rifamycin B dimethylethylhydrazide exerts its antibacterial effects by inhibiting bacterial RNA polymerase, thereby preventing the transcription of bacterial DNA into RNA. This inhibition disrupts protein synthesis, leading to bacterial cell death . The compound specifically targets the beta subunit of RNA polymerase, which is crucial for the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to rifamycin B dimethylethylhydrazide include:
Rifampicin: Another rifamycin derivative widely used in the treatment of tuberculosis.
Rifabutin: Used primarily for treating Mycobacterium avium complex infections.
Rifapentine: Known for its long half-life, making it suitable for intermittent dosing regimens.
Rifaximin: Used to treat traveler’s diarrhea and hepatic encephalopathy.
Uniqueness
This compound is unique due to its specific chemical modifications, which enhance its stability and reduce the likelihood of resistance development compared to other rifamycin derivatives . Its unique structure allows for targeted interactions with bacterial RNA polymerase, making it a valuable tool in both research and clinical settings .
Properties
CAS No. |
17607-48-6 |
|---|---|
Molecular Formula |
C43H59N3O13 |
Molecular Weight |
825.9 g/mol |
IUPAC Name |
[(9E,19E,21E)-27-[2-[dimethylamino(ethyl)amino]-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C43H59N3O13/c1-13-46(45(10)11)31(48)20-56-30-19-28-38(52)33-32(30)34-40(26(7)37(33)51)59-43(9,41(34)53)57-18-17-29(55-12)23(4)39(58-27(8)47)25(6)36(50)24(5)35(49)21(2)15-14-16-22(3)42(54)44-28/h14-19,21,23-25,29,35-36,39,49-52H,13,20H2,1-12H3,(H,44,54)/b15-14+,18-17+,22-16+ |
InChI Key |
JJFRSXARWAFDCT-ZDOWLDHSSA-N |
Isomeric SMILES |
CCN(C(=O)COC1=C2C3=C(C(=C1)NC(=O)/C(=C/C=C/C(C(C(C(C(C(C(C(/C=C/OC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)/C)O)N(C)C |
Canonical SMILES |
CCN(C(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


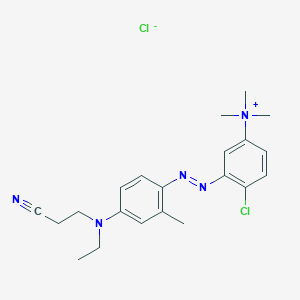
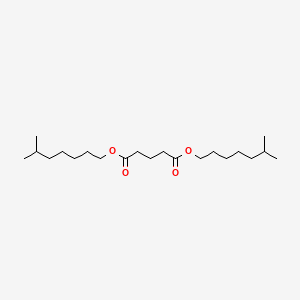

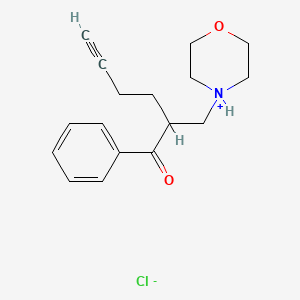
![Di(pyridin-2-yl) [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B15342412.png)



![(1S,2R,5R,6S,7S,8R,9R,11R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione](/img/structure/B15342450.png)

